1-Bromomethyl-3-chloro-5-iodo-benzene

Vue d'ensemble

Description

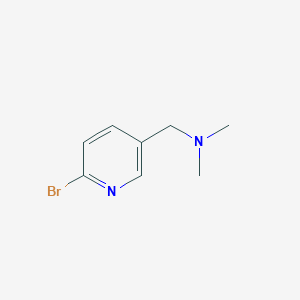

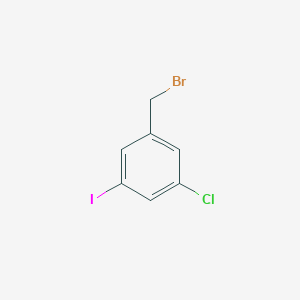

1-Bromo-3-chloro-5-iodobenzene is a compound with the molecular formula C6H3BrClI . It has an average mass of 317.349 Da and a monoisotopic mass of 315.815125 Da . It is also known by other names such as 1-Brom-3-chlor-5-iodbenzol, 1-Bromo-3-chloro-5-iodobenzène, and Benzene, 1-bromo-3-chloro-5-iodo- .

Molecular Structure Analysis

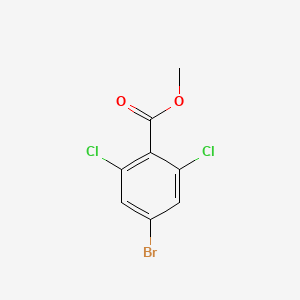

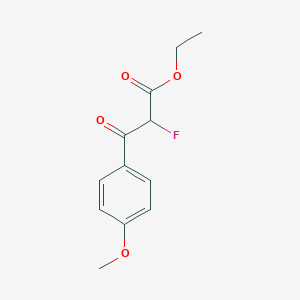

The molecular structure of 1-Bromo-3-chloro-5-iodobenzene consists of a benzene ring substituted with bromo, chloro, and iodo groups . The exact positions of these substituents on the benzene ring can be determined by specific naming conventions in organic chemistry.Physical And Chemical Properties Analysis

1-Bromo-3-chloro-5-iodobenzene has a molecular weight of 317.35 . It has a density of 2.273 g/cm3 and a boiling point of 280.408 °C at 760 mmHg .Applications De Recherche Scientifique

Synthesis of Non-Peptide Small Molecular Antagonists

The compound has been used in the synthesis of benzamide derivatives, which act as non-peptide CCR5 antagonists. These derivatives were synthesized from 1-chloro-4-(chloromethyl)benzene and 5-bromo-2-hydroxybenzaldehyde through a series of reactions including elimination, reduction, and bromination. The synthesized products were characterized and tested for biological activity, demonstrating their potential in the development of therapeutic agents (H. Bi, 2015).

Crystal Structure Analysis

1-Bromomethyl-3-chloro-5-iodo-benzene and its derivatives have been studied for their crystal structures to understand their supramolecular features. These studies include investigations of hydrogen bonding, π–π interactions, and N⋯I contacts, which are crucial for the design of materials with specific properties. The analysis of these compounds helps in the understanding of molecular interactions and packing motifs, which is essential for the development of new materials (Timo Stein, F. Hoffmann, M. Fröba, 2015).

Conformational Studies

Research has also been conducted on the conformational properties of compounds related to this compound. Studies on carbon-halogen stretching frequencies, dipole moments, and conformation of halogenomethylcyclohexanes and related compounds have provided insights into the conformational preferences and energetic properties of these molecules. This research contributes to the understanding of molecular structure and reactivity, which is beneficial for the synthesis and application of such compounds in various chemical contexts (C. Altona, H. J. Hageman, E. Havinga, 2010).

Development of CCR5 Antagonists

The compound has played a role in the development of novel CCR5 antagonists, which are important in the context of treating diseases such as HIV. By undergoing reactions with various intermediates, researchers have been able to synthesize and characterize new non-peptide CCR5 antagonists, showcasing the compound's utility in medicinal chemistry research (Cheng De-ju, 2014).

Mécanisme D'action

Target of Action

This compound is often used as a reagent in organic synthesis, particularly in carbon-carbon bond-forming reactions .

Mode of Action

3-Chloro-5-iodobenzyl bromide is a halogenated compound that can participate in various organic reactions. Its mode of action is typically through nucleophilic substitution or coupling reactions . In these reactions, the bromide ion is a good leaving group, which allows the benzyl carbon to form bonds with nucleophiles .

Biochemical Pathways

It’s worth noting that this compound can be used in suzuki-miyaura cross-coupling reactions , a widely-used method for forming carbon-carbon bonds in organic synthesis .

Result of Action

The molecular and cellular effects of 3-Chloro-5-iodobenzyl bromide’s action are largely dependent on the context of its use. In organic synthesis, it can facilitate the formation of new carbon-carbon bonds, leading to the creation of complex organic molecules .

Propriétés

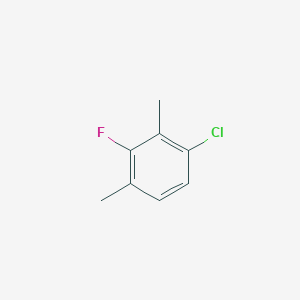

IUPAC Name |

1-(bromomethyl)-3-chloro-5-iodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClI/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSCONICDGVAQHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)I)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClI | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4'-[1,2-Ethanediylbis(oxy)]bis-benzaldehyde](/img/structure/B6326167.png)